molecular formula C10H13N4O2+ B12360508 3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine

3-Isobutyl-1-methylxanthine; Isobutylmethylxanthine

Cat. No.: B12360508
M. Wt: 221.24 g/mol
InChI Key: XXLJFPCTBCXYJP-UHFFFAOYSA-N
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Description

1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- is a chemical compound belonging to the purine family It is structurally related to xanthine derivatives, which are known for their biological activity and presence in various organisms

Preparation Methods

The synthesis of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves several steps. One common method includes the alkylation of a purine derivative with an appropriate alkyl halide under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the alkylation process, followed by purification steps such as recrystallization to obtain the desired product .

Chemical Reactions Analysis

1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research .

Comparison with Similar Compounds

1H-purine-2,6-dione, 3,9-dihydro-1-methyl-3-(2-methylpropyl)- can be compared with other similar compounds, such as:

This compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13N4O2+

Molecular Weight

221.24 g/mol

IUPAC Name

1-methyl-3-(2-methylpropyl)purin-3-ium-2,6-dione

InChI

InChI=1S/C10H13N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3/q+1

InChI Key

XXLJFPCTBCXYJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C[N+]1=C2C(=NC=N2)C(=O)N(C1=O)C

Origin of Product

United States

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